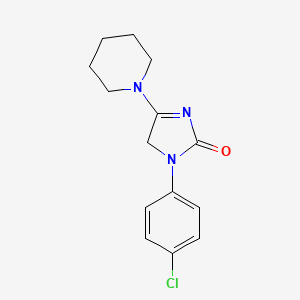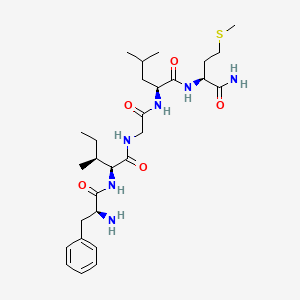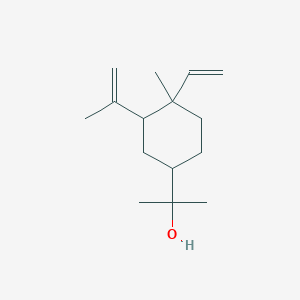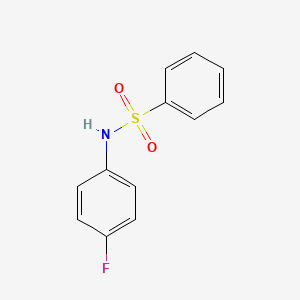
ES9-17
Descripción general
Descripción
Es principalmente reconocido como un inhibidor de la endocitosis mediada por clatrina, un proceso esencial para la internalización de proteínas de la membrana plasmática y moléculas del entorno extracelular en plantas y otros organismos . Se ha demostrado que ES9-17 inhibe la captación de transferrina y FM4-64, y también afecta el crecimiento de la raíz en plántulas de Arabidopsis .
Aplicaciones Científicas De Investigación
ES9-17 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la endocitosis mediada por clatrina y su papel en los procesos celulares.
Mecanismo De Acción
ES9-17 ejerce sus efectos inhibiendo la endocitosis mediada por clatrina. Se une a la cadena pesada de clatrina, impidiendo la formación de vesículas revestidas de clatrina, que son esenciales para la internalización de diversas moléculas de carga desde la membrana plasmática . Esta inhibición afecta la captación de transferrina y otras cargas endocíticas, lo que interrumpe las vías de transporte intracelular sin causar acidificación citoplásmica .
Compuestos similares:
Pitstop2: Otro inhibidor de la endocitosis mediada por clatrina, pero es inactivo en Arabidopsis.
MiTMAB: Inhibe la endocitosis mediada por dinamina, una vía diferente de la endocitosis mediada por clatrina.
Singularidad de this compound: This compound es único en su capacidad de inhibir la endocitosis mediada por clatrina sin causar acidificación citoplásmica, lo que lo convierte en una herramienta valiosa para estudiar la endocitosis tanto en células vegetales como animales . Su especificidad y efectividad en varios sistemas biológicos destacan su potencial para diversas aplicaciones de investigación.
Análisis Bioquímico
Biochemical Properties
5-bromo-N-phenylthiophene-2-sulfonamide (ES9-17) plays a significant role in biochemical reactions, particularly in the process of clathrin-mediated endocytosis (CME). It interacts with the N-terminal domain of the clathrin heavy chain, a key protein in the formation of coated vesicles for intracellular trafficking . The nature of these interactions is inhibitory, leading to a decrease in the uptake of endocytic cargoes .
Cellular Effects
In cellular processes, 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) impacts various types of cells, including Arabidopsis and HeLa cells. It influences cell function by inhibiting clathrin-mediated endocytosis, thereby affecting cell signaling pathways and cellular metabolism . The inhibition of CME can impact the internalization of plasma membrane proteins and molecules from the extracellular environment .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) involves binding to the N-terminal domain of the clathrin heavy chain. This binding inhibits the function of the clathrin heavy chain, thereby disrupting the process of clathrin-mediated endocytosis . This disruption can lead to changes in gene expression and cellular metabolism due to the altered internalization of plasma membrane proteins and extracellular molecules .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and selective inhibitor of CME, and its effects on endocytic cargo uptake have been observed in both Arabidopsis and HeLa cells .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de ES9-17 implica la modificación de la endosidina9 para conservar su capacidad de unión a la clatrina mientras se elimina la acidificación del interior de la célula. La ruta sintética generalmente incluye los siguientes pasos:
Bromación: La introducción de un átomo de bromo en el anillo de tiofeno.
Sulfonación: La adición de un grupo sulfonamida al anillo de tiofeno.
Sustitución de anilina: La unión de un grupo anilina a la sulfonamida.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, la elección del disolvente y el tiempo de reacción, para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: ES9-17 experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo de tiofeno puede ser sustituido por otros grupos funcionales.
Reacciones de oxidación y reducción: El grupo sulfonamida puede participar en reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, típicamente en condiciones suaves.
Reacciones de oxidación y reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o el borohidruro de sodio para la oxidación y reducción, respectivamente.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales unidos al anillo de tiofeno .
Comparación Con Compuestos Similares
Endosidin9: The parent compound of ES9-17, also inhibits clathrin-mediated endocytosis but causes cytoplasmic acidification.
Pitstop2: Another inhibitor of clathrin-mediated endocytosis, but it is inactive in Arabidopsis.
MiTMAB: Inhibits dynamin-mediated endocytosis, a different pathway from clathrin-mediated endocytosis.
Uniqueness of this compound: this compound is unique in its ability to inhibit clathrin-mediated endocytosis without causing cytoplasmic acidification, making it a valuable tool for studying endocytosis in both plant and animal cells . Its specificity and effectiveness in various biological systems highlight its potential for diverse research applications.
Propiedades
IUPAC Name |
5-bromo-N-phenylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZXCKZVUXCHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















